ETHYL 3-(2-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)FORMAMIDO]PROPANOATE
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, an ethoxybenzoyl group, and a propanoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. One common approach might include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, a Friedel-Crafts acylation reaction can introduce the ethoxybenzoyl group.
Amidation Reaction: The intermediate can then undergo an amidation reaction with an appropriate amine to form the amide linkage.
Esterification: Finally, the esterification of the resulting compound with ethyl alcohol under acidic conditions can yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of such compounds might involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Exploring its use in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism by which ETHYL 3-(2-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)FORMAMIDO]PROPANOATE exerts its effects can involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate
- Ethyl 3-(2-fluorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its brominated or fluorinated analogs.
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-3-25-15-11-9-14(10-12-15)20(24)22-18(13-19(23)26-4-2)16-7-5-6-8-17(16)21/h5-12,18H,3-4,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLNDPBZWYXPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(CC(=O)OCC)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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